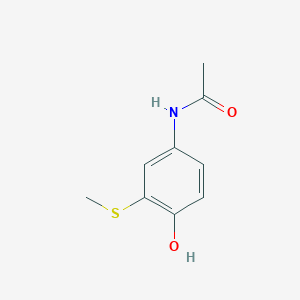

S-Methyl-3-thioacetaminophen

Descripción general

Descripción

Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- is an organic compound belonging to the amide familyThis compound appears as a white, crystalline solid with a melting point of 87-88°C and is soluble in water and methanol. Acetamide-HMP is utilized in various scientific research and laboratory experiments due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- typically involves the reaction of 4-hydroxy-3-(methylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-hydroxy-3-(methylthio)aniline+acetic anhydride→Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-+acetic acid

Industrial Production Methods

In industrial settings, the production of Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

S-Methyl-3-thioacetaminophen is characterized by its ability to undergo various chemical transformations, making it a valuable precursor in organic synthesis. Its structural properties facilitate the formation of sulfur-carbon bonds, which are critical in synthetic chemistry. The compound is known to interact with enzymes and proteins, influencing cellular functions and metabolic pathways.

Key Chemical Properties

- Molecular Formula : C10H13NO2S

- Melting Point : 87-88°C

- Solubility : Soluble in water and methanol

Chemistry

This compound serves as a precursor for synthesizing various organic compounds. Its reactivity allows for the production of sulfoxides and sulfones through oxidation processes. This compound is also utilized in the development of new synthetic methodologies that involve sulfur-containing moieties.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Anticancer Properties : Studies suggest that thiomethyl metabolites may play a role in cancer therapy by influencing cell signaling pathways.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, particularly in relation to acetaminophen metabolism.

Medicine

This compound is being explored for its therapeutic applications:

-

Hepatotoxicity Monitoring : It serves as a biomarker for monitoring acetaminophen-induced hepatotoxicity. The delayed peak levels of S-CH3-APAP in urine compared to conventional metabolites highlight its utility in pharmacometabolomics.

Metabolite Peak Time Post-Dose Diagnostic Sensitivity This compound 24 hours Comparable to major APAP phase II metabolites

Case Study 1: Acetaminophen Metabolism

A study employing high-resolution mass spectrometry demonstrated that this compound and its sulfoxide forms could be detected in urine following acetaminophen administration. The study found that these metabolites provided insights into individual variability in drug metabolism and toxicity profiles, establishing their importance as biomarkers in clinical settings .

Case Study 2: Inter-individual Variability

Research indicated significant inter-individual variability in the formation of this compound among subjects who ingested acetaminophen. This variability was linked to environmental factors and genetic differences, underscoring the need for personalized approaches in monitoring drug metabolism .

Mecanismo De Acción

The mechanism of action of Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, as a β3-adrenergic receptor agonist, it binds to and activates these receptors, leading to increased lipolysis and energy expenditure. This makes it a potential candidate for treating metabolic disorders.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxyphenyl)acetamide: Known for its anti-arthritic properties.

N-phenyl-(2-aminothiazol-4-yl)acetamides: Exhibits β3-adrenergic receptor agonist activity.

N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides: Demonstrates anticancer activity.

Uniqueness

Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- is unique due to its specific structural features, such as the presence of a hydroxyl and methylthio group on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

S-Methyl-3-thioacetaminophen (CAS Number: 37398-23-5) is a sulfur-containing organic compound that has garnered attention in both medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its biochemical mechanisms, pharmacokinetics, and potential therapeutic applications.

This compound is primarily involved in the metabolism of acetaminophen (paracetamol), where it acts as a minor metabolite. Its formation occurs through pathways related to glutathione conjugation and subsequent methylation. The compound's unique structure allows it to interact with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression .

Target and Mode of Action

- Target : The compound targets various enzymes involved in drug metabolism, particularly those in the liver.

- Mode of Action : It is known to form conjugated metabolites that play a role in detoxifying reactive metabolites like N-acetyl-p-benzoquinone imine (NAPQI), which are produced during acetaminophen metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals delayed peak levels in blood and urine compared to other acetaminophen metabolites. This delay can be attributed to its conjugation processes and the influence of individual metabolic rates, co-administered drugs, and overall health status .

This compound interacts with various biochemical pathways:

- Oxidation Products : Sulfoxides and sulfones are formed through oxidation reactions.

- Reduction Products : Corresponding amines are generated via reduction processes.

- Substitution Reactions : Various substituted derivatives can be synthesized depending on the reagents used .

Cellular Effects

Research indicates that this compound can influence:

- Cell Signaling : It may alter signaling pathways critical for cell survival and proliferation.

- Gene Expression : The compound has been shown to affect the expression levels of genes involved in metabolic processes.

- Cellular Metabolism : It plays a role in modulating metabolic fluxes, impacting overall cellular function .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Metabolomics Study in COVID-19 Patients :

- Acetaminophen Metabolism Analysis :

Potential Therapeutic Applications

This compound has been explored for its potential therapeutic benefits:

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer activity, although more research is needed to establish its efficacy and mechanisms.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways presents possibilities for treating inflammatory conditions.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-(4-hydroxy-3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKLDWGYWQCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190833 | |

| Record name | 3-Thiomethylparacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37398-23-5 | |

| Record name | N-[4-Hydroxy-3-(methylthio)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37398-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiomethylparacetamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037398235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiomethylparacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(METHYLTHIO)ACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBY89Z1CWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-thiomethylparacetamol formed in the body?

A: 3-Thiomethylparacetamol is formed as a minor metabolite through the metabolism of both paracetamol [, ] and N-hydroxyparacetamol []. While the exact metabolic pathway is not fully elucidated in the provided abstracts, its structure suggests the involvement of pathways related to glutathione conjugation and subsequent methylation.

Q2: Does the formation of 3-thiomethylparacetamol differ between species?

A: Research indicates that 3-thiomethylparacetamol is produced in both rats and mice following administration of paracetamol or N-hydroxyparacetamol []. While the study doesn't directly compare the levels between the species, it suggests that the metabolic pathway leading to this metabolite is present in both.

Q3: Why is the study of 3-thiomethylparacetamol excretion important in the context of paracetamol metabolism?

A: Monitoring the excretion of metabolites like 3-thiomethylparacetamol can provide insights into the activity of specific metabolic pathways related to paracetamol []. This information can be valuable in understanding inter-individual variability in drug response and potential toxicity. For instance, the study found that co-administration of aspirin and caffeine with paracetamol in rats led to a marked increase in N-hydroxyphenacetin excretion, a precursor to reactive metabolites []. This highlights the complex interplay of various substances on drug metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.